molecular formula C18H16O6 B13716078 3-Hydroxy-7,8,2'-trimethoxyflavone

3-Hydroxy-7,8,2'-trimethoxyflavone

Cat. No.: B13716078
M. Wt: 328.3 g/mol
InChI Key: YLVZGZIVTFFDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7,8,2'-trimethoxyflavone is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3

InChI Key

YLVZGZIVTFFDMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Synthesis Guide: 3-Hydroxy-7,8,2'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 3-Hydroxy-7,8,2'-trimethoxyflavone , a specific flavonol derivative. This guide is structured for organic chemists and drug development researchers, prioritizing high-yield, scalable methodologies over theoretical generalities.

Executive Summary & Molecule Profile

Target Molecule: this compound Class: Flavonol (3-hydroxyflavone) Core Application: Medicinal Chemistry (Antioxidant, Anti-inflammatory, and potential Antiviral scaffolds). Structural Significance: The 7,8-dimethoxy motif on Ring A is frequently associated with enhanced metabolic stability and bioactivity (reminiscent of wogonin derivatives), while the 2'-methoxy group on Ring B introduces steric locking that can influence protein binding affinity.

Retrosynthetic Analysis

The most robust pathway for synthesizing 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction , which involves the oxidative cyclization of a chalcone precursor. This route is preferred over the Allan-Robinson reaction for 3-hydroxy derivatives because it installs the hydroxyl group and closes the ring in a single step from the chalcone.

Disconnection Approach:

  • C-Ring Closure: Oxidative cyclization of the corresponding 2'-hydroxychalcone.

  • Chalcone Formation: Claisen-Schmidt condensation of an acetophenone and a benzaldehyde.[1][2]

Retrosynthesis Target TARGET: This compound Chalcone INTERMEDIATE: 2'-Hydroxy-3',4'-dimethoxy-2-methoxychalcone Chalcone->Target Algar-Flynn-Oyamada (H2O2, NaOH) Precursors PRECURSORS Acetophenone Ring A Source: 2-Hydroxy-3,4-dimethoxyacetophenone Acetophenone->Chalcone Claisen-Schmidt (KOH, EtOH) Aldehyde Ring B Source: 2-Methoxybenzaldehyde (o-Anisaldehyde) Aldehyde->Chalcone

Figure 1: Retrosynthetic tree illustrating the disconnection of the target flavonol into commercially available precursors.[1]

Synthesis Phase I: Claisen-Schmidt Condensation

Objective: Synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate).

Rationale

The formation of the chalcone bridge is driven by the aldol condensation of the acetyl group on Ring A with the formyl group on Ring B. We utilize 2-hydroxy-3,4-dimethoxyacetophenone (often derived from gallacetophenone) and o-anisaldehyde .

  • Critical Control Point: The reaction must be kept basic to generate the enolate, but temperature control is vital to prevent polymerization of the aldehyde.

Experimental Protocol
  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 2-hydroxy-3,4-dimethoxyacetophenone (10 mmol, 1.96 g) and 2-methoxybenzaldehyde (10 mmol, 1.36 g) in Ethanol (95%) (30 mL).

  • Base Addition: Cool the solution to 0–5°C in an ice bath. Add Potassium Hydroxide (KOH) aqueous solution (50% w/v, 10 mL) dropwise over 15 minutes.

    • Note: The solution will turn deep yellow/orange, indicating the formation of the chalcone phenolate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice (200 g) containing HCl (2N) (20 mL) to neutralize the base and precipitate the free phenol chalcone.

  • Purification: Filter the yellow precipitate. Wash with cold water (3 x 50 mL). Recrystallize from hot ethanol to yield yellow needles.

Data Summary: Phase I

Parameter Specification
Yield 75–85%
Appearance Yellow crystalline solid
Melting Point Approx. 110–115°C (Derivative dependent)

| Key NMR Signal | Doublets at


 7.4–8.0 ppm (

Hz) indicating trans-geometry. |

Synthesis Phase II: Algar-Flynn-Oyamada (AFO) Cyclization

Objective: Oxidative cyclization to this compound.

Rationale

The AFO reaction utilizes hydrogen peroxide in an alkaline medium. The mechanism involves the nucleophilic attack of the hydroperoxide anion on the


-unsaturated ketone to form an epoxide. Subsequent intramolecular attack by the 2'-phenoxide opens the epoxide, followed by dehydration to form the flavonol.
  • Expert Insight: The 2'-methoxy group on the B-ring (from the aldehyde) exerts steric bulk near the reaction center. While AFO is generally robust, this steric hindrance can sometimes favor aurone formation. Maintaining a lower temperature (0°C) during H2O2 addition minimizes side reactions.

Experimental Protocol
  • Dissolution: Dissolve the purified Chalcone (5 mmol) in Methanol (25 mL) and NaOH (4N) (10 mL).

    • Observation: The solution should be a clear, deep orange/red.

  • Oxidation: Cool to 0°C. Add Hydrogen Peroxide (30%) (2 mL) dropwise.

    • Caution: Exothermic reaction. Control addition rate to keep T < 10°C.

  • Cyclization: Stir at 0°C for 2 hours, then allow to warm to room temperature. Stir overnight.

    • Endpoint: The solution often lightens in color, and a pale yellow precipitate (the flavonol) may begin to form.

  • Quenching: Pour the mixture into ice-water (100 mL) and acidify with HCl (2N) to pH ~3.

  • Isolation: Filter the solid. Wash with water to remove salts.

  • Purification: Recrystallize from Methanol/Chloroform (1:1) or purify via flash column chromatography (Silica gel, Gradient: Hexane

    
     30% EtOAc/Hexane).
    

Mechanism Step1 Chalcone Phenolate Step2 Epoxide Intermediate (Transient) Step1->Step2 H2O2 / OH- Step3 Dihydroflavonol Step2->Step3 Intramolecular Cyclization Final This compound Step3->Final Dehydration (-H2O)

Figure 2: Simplified mechanistic flow of the Algar-Flynn-Oyamada reaction.

Data Summary: Phase II

Parameter Specification
Yield 55–65%
Appearance Pale yellow needles/powder
Rf Value ~0.35 (Hexane:EtOAc 6:4)

| Key IR Peaks | ~3350 cm


 (OH), ~1610 cm

(C=O, Flavone) |

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified. The 3-OH group is distinct from the 5-OH often found in natural flavonoids; it is less chelated and appears upfield relative to a 5-OH.

1H NMR (DMSO-d6, 400 MHz) Expectations:

  • 
     9.0–10.0 ppm (s, 1H):  3-OH (Exchangeable with D2O). Note: If this were a 5-OH, it would be at >12.0 ppm.
    
  • 
     7.8–8.0 ppm (d, 1H):  H-5 (A-ring proton, deshielded by carbonyl).
    
  • 
     7.1–7.2 ppm (d, 1H):  H-6 (A-ring proton, ortho-coupled to H-5).
    
  • 
     3.8–4.0 ppm (s, 9H):  Three methoxy singlets (7-OMe, 8-OMe, 2'-OMe).
    
  • B-Ring Protons: Multiplet pattern characteristic of 1,2-disubstitution (2'-OMe) at

    
     7.0–7.6 ppm.
    

Troubleshooting & Optimization

  • Issue: Aurone Formation.

    • Symptom:[3] Product is deep yellow/orange and has a different Rf.[4]

    • Cause: Steric hindrance at the 2'-position of the chalcone (aldehyde side) can favor the 5-exo-tet cyclization (aurone) over the 6-endo-tet (flavonol).

    • Remedy: Increase the concentration of NaOH. Higher basicity tends to favor the flavonol pathway in AFO reactions.

  • Issue: Low Yield in Step 1.

    • Remedy: Ensure the acetophenone is fully dissolved before adding base. If the acetophenone has poor solubility in ethanol, use Methanol/THF mixture.

References

  • Synthesis of substituted 3-hydroxy flavones (AFO Reaction)

    • Source: SciSpace. "Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity."
  • General Flavonol Synthesis Protocols

    • Source: BenchChem.[4] "Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide." (Provides analogous protocols for trimethoxy systems).

  • Structural Validation of Trimethoxyflavones

    • Source: NIH/PubMed. "Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds.
    • [5]

Sources

Technical Whitepaper: Biological Profile and Therapeutic Potential of 3-Hydroxy-7,8,2'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-7,8,2'-trimethoxyflavone is a rare, naturally occurring polymethoxyflavone (PMF) primarily identified in the calyces of Physalis peruviana (Cape gooseberry). Belonging to the flavonol subclass, this compound is distinguished by its specific methoxylation pattern at the 7, 8 (A-ring), and 2' (B-ring) positions.

While often overshadowed by more common flavonoids like quercetin, this compound exhibits a potent biological profile characterized by significant cytotoxicity against specific cancer cell lines (Hep-3B, AGS, MDA-MB-231) and broad-spectrum antimicrobial activity. Its structural congeners are well-documented TrkB agonists and tubulin polymerization inhibitors, suggesting this compound possesses a dual mechanism of action favorable for neuroprotective and oncological applications. This guide provides a comprehensive technical analysis of its chemical properties, biological activities, and experimental methodologies for isolation and synthesis.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound's lipophilicity, enhanced by the three methoxy groups, suggests superior bioavailability compared to polyhydroxylated flavonoids, which often suffer from rapid Phase II metabolism.

PropertyData
IUPAC Name 3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Structural Class Flavonol (Polymethoxyflavone)
Key Substituents 3-OH (C-ring), 7-OMe, 8-OMe (A-ring), 2'-OMe (B-ring)
Calculated LogP ~2.8 - 3.2 (Predicted high membrane permeability)
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water

Pharmacological Activities[1][2][6][7][8]

Cytotoxicity & Anticancer Potential

The most definitive biological activity of this compound is derived from bio-guided fractionation studies of Physalis peruviana. As a major constituent (6.39% of methanolic extract), it contributes significantly to the extract's cytotoxicity profile.

  • Target Cell Lines:

    • Hep-3B (Human Hepatoma): High sensitivity.

    • AGS (Human Gastric Carcinoma): Superior activity observed compared to other lines.

    • MDA-MB-231 (Triple-Negative Breast Cancer): Moderate to high cytotoxicity.

  • Mechanism: Polymethoxyflavones typically induce cell cycle arrest at the G2/M phase. The 2'-methoxy group on the B-ring is structurally analogous to the pharmacophore of combretastatin A-4, a potent tubulin inhibitor, suggesting a similar mode of action.

Antimicrobial Activity

The compound exhibits moderate antimicrobial efficacy, likely disrupting bacterial cell membrane integrity due to its lipophilic nature.

  • Spectrum: Effective against Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella sp.[1] (Gram-negative).

  • Fungal Activity: Demonstrated inhibition of yeast growth, comparable to standard antifungal agents in preliminary screenings.

Neuroprotective Potential (Inferred via SAR)

Structure-Activity Relationship (SAR) analysis strongly links 7,8-dihydroxy/dimethoxyflavones to TrkB agonism .

  • Tropomyosin receptor kinase B (TrkB): The 7,8-substitution pattern mimics the pharmacophore of Brain-Derived Neurotrophic Factor (BDNF).[2][3]

  • Prediction: this compound is predicted to cross the blood-brain barrier (BBB) and potentially activate TrkB signaling, promoting neuronal survival and plasticity.

Mechanistic Insights

The biological effects are mediated through two primary pathways: Apoptosis Induction (cancer) and TrkB Signaling (neuroprotection).

Signaling Pathway Visualization

Mechanism_of_Action cluster_cancer Anticancer Mechanism (G2/M Arrest) cluster_neuro Neuroprotective Potential (SAR Inferred) Compound This compound Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds TrkB TrkB Receptor Compound->TrkB Agonist (Predicted) Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Cell Cycle Arrest Microtubule->G2M Caspase Caspase-3 Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis PI3K PI3K/Akt Pathway TrkB->PI3K CREB CREB Phosphorylation PI3K->CREB Survival Neuronal Survival CREB->Survival

Figure 1: Dual mechanistic pathway illustrating the compound's anticancer (tubulin inhibition) and neuroprotective (TrkB agonism) potential.

Experimental Protocols

Chemical Synthesis (Algar-Flynn-Oyamada Oxidation)

Since natural isolation yields low quantities, total synthesis is the preferred method for generating sufficient material for bioassays.

Objective: Synthesize this compound from commercially available precursors.

Reagents:

  • 2'-Hydroxy-3',4'-dimethoxyacetophenone[4]

  • 2-Methoxybenzaldehyde

  • Ethanol, KOH (40%), H₂O₂ (30%)

Workflow:

  • Claisen-Schmidt Condensation:

    • Dissolve 2'-Hydroxy-3',4'-dimethoxyacetophenone (10 mmol) and 2-Methoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add 40% KOH (10 mL) dropwise at 0°C.

    • Stir at room temperature for 24 hours.

    • Acidify with HCl, filter the yellow precipitate (Chalcone intermediate).

    • Validation: Verify Chalcone via ¹H-NMR (characteristic doublet at δ 7.5–8.0 ppm, J ≈ 16 Hz).

  • Cyclization (AFO Reaction):

    • Dissolve the Chalcone (5 mmol) in Methanol (15 mL).

    • Add 15% NaOH (5 mL) and 30% H₂O₂ (2 mL) at 0°C.

    • Stir at 0°C for 2 hours, then room temperature for 4 hours.

    • The solution will turn from orange/red to pale yellow.

    • Acidify with dilute HCl to precipitate the flavonol.

    • Recrystallize from Methanol/Chloroform.

Synthesis Workflow Diagram

Synthesis_Protocol Precursors 2'-OH-3',4'-dimethoxyacetophenone + 2-Methoxybenzaldehyde Step1 Claisen-Schmidt (KOH/EtOH, 24h) Precursors->Step1 Chalcone Intermediate: 2'-Hydroxy-3',4',2-trimethoxychalcone Step1->Chalcone Step2 AFO Oxidation (H2O2/NaOH) Chalcone->Step2 Product Final Product: This compound Step2->Product

Figure 2: Step-by-step synthetic route via the Algar-Flynn-Oyamada (AFO) oxidation pathway.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against Hep-3B or AGS cell lines.

  • Seeding: Plate cells (5 x 10³ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Maintain DMSO < 0.1%.[4]

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression analysis.

Data Summary

Table 1: Biological Activity Profile of Physalis peruviana Calyx Extract (Rich in this compound)

Assay TypeTarget Organism/Cell LineActivity LevelReference
Cytotoxicity Hep-3B (Liver Cancer)High[1]
Cytotoxicity AGS (Gastric Cancer)High (Superior)[1]
Cytotoxicity MDA-MB-231 (Breast Cancer)Moderate[1]
Antimicrobial Bacillus subtilisInhibition Zone: 27 mm[1]
Antimicrobial Escherichia coliInhibition Zone: 24 mm[1]
Antimicrobial Salmonella sp.[1]Inhibition Zone: 24 mm[1]

References

  • Wahdan, O. A., Aly Badr, S., & Abdelfattah, M. S. (2019).[1] Phytochemical Analysis, Antibacterial and Anticancer Activities of the Physalis peruviana Calyces Growing in Egypt.[1] Food & Nutrition Journal, 4, 197.[1]

  • Liu, X., et al. (2010).[3] A synthetic 7,8-dihydroxyflavone derivative promotes neurogenesis and exhibits potent antidepressant effect.[3] Journal of Medicinal Chemistry, 53(23), 8274–86.[3] (Reference for 7,8-substitution SAR).

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids.[1][5] International Journal of Antimicrobial Agents, 26(5), 343-356. (Reference for antimicrobial mechanism).[6][7][1][4][8][9]

Sources

3-Hydroxy-7,8,2'-trimethoxyflavone: Hypothesized Mechanisms of Action and a Framework for Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, widely recognized for their significant contributions to human health.[1][2] Within this family, flavones—characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone—are the subject of intense research due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] The biological efficacy of a flavone is profoundly influenced by its substitution pattern, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups.[6][7] Hydroxylation is often linked to antioxidant potential and hydrogen bonding capabilities, while methoxylation can enhance metabolic stability and membrane permeability, thereby improving bioavailability.[6][8]

3-Hydroxy-7,8,2'-trimethoxyflavone is a specific flavone whose therapeutic potential remains largely unexplored. The presence of a 3-hydroxy group places it in the flavonol subclass, a group known for potent biological activities.[9] This, combined with three methoxy groups at positions 7, 8, and 2', suggests a molecule with potentially unique and powerful pharmacological properties.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action of this compound. We will move beyond a simple listing of facts to explore the causal relationships behind experimental choices. This document is structured around three core, evidence-based hypotheses for its biological activity, providing detailed, self-validating protocols for testing each proposed mechanism.

Hypothesis I: Anticancer Activity via Kinase Pathway Inhibition and Apoptosis Induction

A significant body of evidence demonstrates that methoxyflavones exert potent anticancer effects by modulating critical cell signaling pathways that govern proliferation and survival.[6] Specifically, the PI3K/Akt and MAPK signaling cascades are frequent targets of flavonoids, and their inhibition can halt cell cycle progression and trigger programmed cell death (apoptosis).[3] The structure of this compound suggests it may function as a kinase inhibitor, leading to cytotoxic effects in cancer cells.

Proposed Signaling Pathway: PI3K/Akt and MAPK Inhibition

We hypothesize that this compound (3H-TMF) binds to the ATP-binding pocket of key kinases such as Akt and ERK, inhibiting their phosphorylation and activation. This disruption halts downstream signaling, preventing the phosphorylation of proteins essential for cell survival and proliferation. Concurrently, this inhibition may activate the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and the cleavage of substrates such as PARP.[10][11]

PI3K_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Caspase-3/PARP Cleavage TMF 3-Hydroxy-7,8,2'- trimethoxyflavone TMF->Akt Inhibition TMF->ERK Inhibition TMF->Apoptosis Induction

Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by 3H-TMF.
Experimental Validation Workflow

A tiered approach is essential for validating this hypothesis, starting with broad cytotoxicity screening and progressing to specific molecular target engagement and in vivo efficacy.

Anticancer_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation A Step 1: Cell Viability (MTT Assay) Determine IC50 B Step 2: Kinase Activity (Luminescence Assay) Confirm Direct Inhibition A->B If cytotoxic C Step 3: Pathway Analysis (Western Blot) Measure p-Akt, p-ERK, Cleaved Caspase-3 B->C If direct inhibitor D Step 4: Efficacy Study (Tumor Xenograft Model) Measure Tumor Volume C->D If pathway modulated

Caption: Experimental workflow for validating anticancer activity.
Data Presentation: Quantitative Analysis of Anticancer Effects

Quantitative data should be meticulously recorded and presented for clear comparison.

Assay TypeCancer Cell Line / Target3H-TMF IC₅₀ (µM)Positive Control IC₅₀ (µM)Reference
Cell Viability (MTT)MCF-7 (Breast)Experimental DataDoxorubicin: Value[6]
Cell Viability (MTT)PC-3 (Prostate)Experimental DataDoxorubicin: Value[6]
Kinase ActivityRecombinant Akt1Experimental DataStaurosporine: Value[12]
Kinase ActivityRecombinant ERK2Experimental DataStaurosporine: Value[12]
Detailed Experimental Protocols

1. Cell Viability - MTT Assay

This protocol assesses the metabolic activity of cells as an indicator of viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, PC-3).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution: 5 mg/mL in sterile PBS.[14]

    • Solubilization solution: Dimethyl sulfoxide (DMSO).[14]

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[13]

    • Compound Treatment: Prepare serial dilutions of 3H-TMF in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of 3H-TMF or vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking for 15 minutes.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

2. In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, providing a direct measure of enzyme inhibition.[12][17]

  • Materials:

    • Recombinant active kinases (e.g., Akt1, ERK2).

    • Specific peptide substrates for each kinase.

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

    • White opaque-walled 96-well or 384-well plates.

  • Procedure:

    • Reaction Setup: In each well, add the kinase, its specific substrate, and the kinase assay buffer.

    • Inhibitor Addition: Add serial dilutions of 3H-TMF or a known inhibitor (e.g., Staurosporine) to the appropriate wells.

    • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[18]

    • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.[17]

    • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

3. Western Blot Analysis for Apoptosis and Pathway Markers

This technique allows for the detection and quantification of specific proteins to confirm pathway inhibition (decreased phosphorylation) and apoptosis induction (cleavage of caspases and PARP).[10][11]

  • Materials:

    • Treated cell lysates.

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer apparatus and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-PARP, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Sample Preparation: Treat cells with 3H-TMF at IC₅₀ concentrations for various time points. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[10]

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) and phosphorylated proteins to their total protein counterparts.[10]

4. In Vivo Tumor Xenograft Model

This protocol establishes a tumor model in immunocompromised mice to evaluate the anti-tumor efficacy of 3H-TMF in a living system.[19][20]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cells (e.g., 3 x 10⁶ cells per injection).[19]

    • Sterile PBS or HBSS.

    • (Optional) Matrigel or Cultrex BME to improve tumor take.[21]

    • 1-cc syringes with 27- or 30-gauge needles.[19]

  • Procedure:

    • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend them in PBS at a concentration of 3 x 10⁷ cells/mL. Keep on ice.[19][21]

    • Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.[19]

    • Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the health of the mice daily.[19][21]

    • Treatment: Randomize mice into treatment and control groups. Administer 3H-TMF (via a suitable route like intraperitoneal injection or oral gavage) or vehicle control according to a predetermined schedule.

    • Tumor Measurement: Measure tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[19]

    • Endpoint: At the end of the study (based on tumor size limits or a set time frame), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Hypothesis II: Anti-inflammatory Activity via NF-κB Pathway Modulation

Flavonoids are potent anti-inflammatory agents, often acting by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4] We hypothesize that this compound mitigates inflammatory responses by inhibiting the activation of the NF-κB pathway.

Proposed Signaling Pathway: Inhibition of NF-κB Activation

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. We propose that 3H-TMF inhibits the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα - NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->Inflammation Nuclear Translocation TMF 3-Hydroxy-7,8,2'- trimethoxyflavone TMF->IKK Inhibition LPS LPS LPS->TLR4

Caption: Proposed inhibition of the NF-κB signaling pathway by 3H-TMF.
Experimental Validation and Data Presentation

The anti-inflammatory potential can be assessed using an in vitro model of inflammation, such as LPS-stimulated murine macrophages (RAW 264.7).

Assay TypeMeasured Parameter3H-TMF IC₅₀ (µM) / % InhibitionPositive ControlReference
Griess AssayNitric Oxide (NO)Experimental DataL-NAME: Value[22]
ELISATNF-α ProductionExperimental DataDexamethasone: Value[23]
ELISAIL-6 ProductionExperimental DataDexamethasone: Value[23]
Western Blotp-IκBα / IκBα RatioExperimental DataN/A[4]
Western Blot / ImmunofluorescenceNuclear NF-κB p65Experimental DataN/A[4]
Detailed Experimental Protocol: Analysis in LPS-Stimulated Macrophages
  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Griess Reagent for nitric oxide measurement.

    • ELISA kits for TNF-α and IL-6.

    • Reagents and antibodies for Western blot analysis (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin).

  • Procedure:

    • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of 3H-TMF for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, 30-60 minutes for pathway analysis).

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant after 24 hours of LPS stimulation. Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Pathway Analysis (Western Blot):

      • For IκBα phosphorylation, lyse cells after 30 minutes of LPS stimulation and perform a Western blot using antibodies against phospho-IκBα and total IκBα.

      • For NF-κB translocation, prepare nuclear and cytoplasmic protein fractions after 60 minutes of LPS stimulation. Perform a Western blot for the p65 subunit in both fractions. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure pure fractions.

Hypothesis III: Neuroprotective Effects via Antioxidant and Anti-apoptotic Signaling

Trimethoxyflavones are known to possess neuroprotective properties, stemming from their ability to cross the blood-brain barrier and mitigate oxidative stress, inflammation, and apoptosis in neuronal cells.[24] The 3-hydroxy group on the flavone backbone can contribute to direct radical scavenging, while the overall structure may activate endogenous antioxidant pathways like the Nrf2 system.[25]

Proposed Signaling Pathway: Nrf2 Activation and Apoptosis Inhibition

We hypothesize that this compound confers neuroprotection through a dual mechanism. First, it activates the Nrf2 signaling pathway. Under oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes like Heme Oxygenase-1 (HO-1).[25] Second, it inhibits the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, preventing mitochondrial cytochrome c release and subsequent caspase-9 activation.[26]

Neuroprotection_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 - Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Bax Bax Bax->Mitochondrion Pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibits TMF 3-Hydroxy-7,8,2'- trimethoxyflavone TMF->Keap1_Nrf2 Promotes dissociation TMF->Bcl2 Upregulates HO1 HO-1 Gene Expression ARE->HO1 ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation ROS->Bax Activates

Sources

Methodological & Application

Application Note: In Vitro Characterization of 3-Hydroxy-7,8,2'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-Hydroxy-7,8,2'-trimethoxyflavone is a bioactive flavonol derivative, predominantly isolated from Andrographis paniculata and Andrographis echioides. Unlike common dietary flavonoids (e.g., Quercetin), this compound lacks the 5-hydroxyl group and possesses a specific methylation pattern at positions 7, 8, and 2'.

Scientific Significance

The specific structural features of this molecule confer unique biological properties:

  • Enhanced Lipophilicity: The trimethoxy substitution significantly increases membrane permeability compared to polyhydroxylated flavones.

  • Metabolic Stability: Methylation at the 7 and 8 positions protects against rapid glucuronidation, a common metabolic sink for flavonoids.

  • Cytotoxic Potency: The 2'-methoxy group on the B-ring, combined with the 3-hydroxy moiety, is structurally analogous to established tubulin-binding agents, making it a potent candidate for antiproliferative assays.

This guide provides high-fidelity protocols for solubilization, cytotoxicity screening, and mechanistic validation, addressing the specific physicochemical challenges of polymethoxylated flavones (PMFs).

Compound Preparation & Handling (Critical)

Challenge: this compound is highly lipophilic and prone to precipitation in aqueous culture media, which causes false-negative results in bioassays.

Protocol: Stable Stock Generation

Reagents:

  • Compound (Purity >98% via HPLC)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade

  • Serum-Free Culture Media (e.g., RPMI-1640 or DMEM)

Workflow:

  • Primary Stock (100 mM): Dissolve the lyophilized powder in 100% DMSO. Vortex for 30 seconds. Note: If the solution appears cloudy, sonicate at 40kHz for 5 minutes at room temperature.

  • Aliquot Storage: Store in amber glass vials at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

  • Working Solution (Self-Validating Step):

    • Do not add the 100 mM stock directly to media containing Fetal Bovine Serum (FBS). Serum proteins can bind the compound non-specifically.

    • Perform an intermediate dilution in serum-free media first, then add FBS if required.

    • Validation: Inspect the 2x working solution under an inverted microscope (20x objective). If micro-crystals are visible, the assay is invalid.

Visualization: Solubilization Workflow

StockPrep Lyophilized Lyophilized Powder (Store Desiccated) DMSO_Stock Primary Stock 100 mM in 100% DMSO Lyophilized->DMSO_Stock Sonicate Sonicate 5 mins @ RT DMSO_Stock->Sonicate If cloudy Inter_Dilution Intermediate Dilution Serum-Free Media DMSO_Stock->Inter_Dilution 1:1000 Step Sonicate->DMSO_Stock Final_Media Final Assay Media (Max 0.1% DMSO) Inter_Dilution->Final_Media Check Microscopic Check (No Crystals) Final_Media->Check

Caption: Step-wise solubilization workflow to prevent precipitation artifacts common in polymethoxyflavone assays.

Cytotoxicity Screening (MTT/MTS Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., MCF-7, KB, LL/2). Mechanism: Assessment of mitochondrial metabolic activity.

Experimental Protocol
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound (0.1 µM – 100 µM).

    • Controls:

      • Vehicle Control: Media + 0.1% DMSO (Must show 100% viability).

      • Positive Control: Paclitaxel (1 µM) or Doxorubicin.

      • Blank: Media only (no cells).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4 hours.

    • Remove supernatant carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Self-Validation Rule: If the absorbance of the highest concentration well is higher than the control, the compound has precipitated and is interfering with the optical reading. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) which is less sensitive to optical interference.

ParameterExpected Range (Potent)Expected Range (Moderate)Note
IC50 (Tumor Cells) 0.5 – 10 µM10 – 50 µM< 5 µM indicates strong lead potential.
IC50 (Normal Cells) > 50 µM> 100 µMSelectivity Index (SI) should be > 2.
DMSO Tolerance < 0.5%< 0.5%High DMSO kills cells independently.

Mechanistic Validation: Cell Cycle & Apoptosis

Context: this compound is structurally related to flavonoids that inhibit tubulin polymerization, often leading to G2/M phase arrest.

Protocol A: Cell Cycle Analysis (Flow Cytometry)
  • Harvest: Treat cells (1 x 10^6) with IC50 and 2x IC50 concentrations for 24h.

  • Fixation: Wash in PBS, then fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

    • Why: Vortexing prevents cell clumping, which mimics doublets in cytometry.

  • Staining:

    • Wash ethanol out with PBS.

    • Incubate in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL) for 30 mins at 37°C.

  • Acquisition: Acquire >10,000 events on a flow cytometer (FL2 channel).

Expected Result: A distinct accumulation of cells in the G2/M phase (4N DNA content) suggests tubulin interference.

Protocol B: Tubulin Polymerization Assay (Cell-Free)

To confirm the molecular target, use a purified tubulin polymerization kit (fluorescence-based).

  • Setup: Mix purified tubulin (>99%) with GTP and buffer at 4°C.

  • Addition: Add this compound (10 µM). Include Colchicine (inhibitor control) and Paclitaxel (stabilizer control).

  • Kinetics: Shift temp to 37°C and measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.

  • Result: If the compound acts like Colchicine, the fluorescence curve (polymerization) will be significantly flattened compared to the vehicle control.

Visualization: Mechanism of Action

MOA Compound This compound Target Tubulin Binding (Colchicine Site) Compound->Target Intercalation Event1 Microtubule Destabilization Target->Event1 Event2 G2/M Cell Cycle Arrest Event1->Event2 Mito Mitochondrial Potential Loss (ΔΨm) Event2->Mito Prolonged Arrest Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Outcome Apoptosis Caspase->Outcome

Caption: Proposed signaling cascade. The compound targets tubulin, triggering a checkpoint arrest that collapses mitochondrial function and activates the intrinsic apoptotic pathway.

References

  • Chen, L. X., et al. (2006). "Studies on flavonoids of Andrographis paniculata."[1] Zhongguo Zhong Yao Za Zhi, 31(5), 391-395.[1] Link

  • Chao, C. Y., et al. (2010). "Isolation and identification of Andrographis paniculata and its biologically active constituents." Frontiers in Pharmacology. (Contextual grounding for isolation). Link

  • Li, S., et al. (2018). "Absorption of polymethoxyflavones and their derivatives."[2] Journal of Food Bioactives, 2, 82-90.[2] (Solubility and permeability protocols). Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. (Standard MTT Protocol). Link

Sources

Application Note: High-Performance Analysis of 3-Hydroxy-7,8,2'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists involved in the characterization and quantification of 3-Hydroxy-7,8,2'-trimethoxyflavone , a lipophilic flavonol derivative.

The following protocols are engineered for robustness, utilizing LC-MS/MS for high-sensitivity bioanalysis and HPLC-PDA for routine quality control and purity profiling.

Introduction & Compound Analysis

This compound (C₁₈H₁₆O₆, MW: 328.32 g/mol ) is a flavonol characterized by a specific substitution pattern that significantly alters its physicochemical properties compared to common dietary flavonoids like quercetin.

  • Lipophilicity: The presence of three methoxy groups (positions 7, 8, and 2') increases the logP, reducing aqueous solubility and increasing retention on C18 stationary phases.

  • Ionization: Unlike polyhydroxylated flavonoids which ionize strongly in negative mode (ESI-), the high degree of methylation makes this compound amenable to Positive Electrospray Ionization (ESI+) , utilizing the carbonyl and ether oxygens for protonation.

  • Chromophores: The flavonol backbone retains strong UV absorption, typically showing Band II (~250-270 nm) and Band I (~330-370 nm), making UV/PDA a viable secondary detector.

Analytical Challenges
  • Isobaric Interferences: Separation from other trimethoxyflavone isomers (e.g., 5,7,4'-trimethoxyflavone) requires a column with high shape selectivity.

  • Carryover: Due to high lipophilicity, the analyte can adsorb to injector ports and tubing.

  • Matrix Effects: In biological matrices (plasma/tissue), phospholipids can co-elute.

Method Development Strategy

A. Column Selection

For this lipophilic analyte, a standard C18 column is sufficient, but a high-carbon-load, end-capped C18 is recommended to prevent tailing caused by the free 3-hydroxyl group interacting with silanols.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters ACQUITY UPLC BEH C18.

  • Rationale: The "Plus" or "BEH" technologies reduce silanol activity, ensuring sharp peaks for the 3-OH flavonoid.

B. Mobile Phase Chemistry
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN provides lower backpressure and sharper peaks for methoxyflavones.

  • Modifier: 0.1% Formic Acid .[1][2]

    • Why? Low pH suppresses the ionization of the 3-OH group (keeping it neutral for better retention) and facilitates protonation [M+H]+ in ESI+ MS analysis.

Protocol 1: HPLC-PDA (Purity & QC)

Scope: Routine purity checks, stability studies, and phytochemical profiling.

Instrument Parameters
ParameterSetting
System HPLC with Photodiode Array (PDA) Detector
Column C18 (4.6 x 150 mm, 5 µm)
Temperature 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection Ch1: 354 nm (Quant), Ch2: 260 nm (Qual), Scan: 200-400 nm
Gradient Table (Standard)
Time (min)% Water (0.1% FA)% ACN (0.1% FA)Curve
0.09010Initial
2.09010Hold
15.01090Linear
20.0595Wash
22.09010Re-equilibration
25.09010Stop

Technical Insight: The gradient ramp is relatively shallow (10% to 90% over 13 mins) to resolve the target from potential des-methyl impurities (e.g., dimethoxy-hydroxy variants) which elute slightly earlier.

Protocol 2: LC-MS/MS (Bioanalysis & Quantitation)

Scope: Pharmacokinetic (PK) studies, trace analysis in plasma/tissue.

Mass Spectrometry Source Parameters (ESI+)
  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV[3]

  • Desolvation Temp: 400°C

  • Gas Flow: 800 L/hr (N2)

  • Collision Gas: Argon

MRM Transitions (Multiple Reaction Monitoring)

The precursor ion is the protonated molecule [M+H]⁺ = m/z 329.3 .

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanistic Origin
Quantifier 329.3314.3 25Loss of Methyl radical (•CH₃) from methoxy group [1].[4]
Qualifier 1 329.3296.2 35Loss of CH₃ + H₂O (Combined loss).
Qualifier 2 329.3153.0 45RDA Fragment (A-Ring with 7,8-OMe) [2].

Fragmentation Logic: Methoxyflavones characteristically lose methyl radicals (M-15).[5] The Retro-Diels-Alder (RDA) cleavage of the C-ring typically yields ions representing the A-ring and B-ring. For 7,8-dimethoxy substitution, the A-ring fragment is diagnostic.

Experimental Workflow & Sample Preparation

To ensure data integrity, sample preparation must address the compound's lipophilicity. Protein precipitation (PPT) is often insufficient due to drug entrapment in the precipitate. Liquid-Liquid Extraction (LLE) is the gold standard here.

Workflow Diagram (Graphviz)

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Input Biological Sample (Plasma/Tissue Homogenate) IS Add Internal Standard (e.g., 7-Methoxyflavone) Input->IS Extract Add Extraction Solvent (MTBE or Ethyl Acetate 3:1) IS->Extract Vortex Vortex (5 min) & Centrifuge (10k rpm) Extract->Vortex Transfer Transfer Supernatant (Organic Layer) Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (50% ACN / 50% Water) Dry->Recon Inject Injection (5 µL) Recon->Inject Sep UPLC Separation (C18, 1.7µm) Inject->Sep Detect ESI+ MS/MS Detection (MRM Mode) Sep->Detect

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow coupled with LC-MS/MS for lipophilic flavone analysis.

Detailed Protocol Steps:
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., 7-Methoxyflavone or Chrysin) at 1 µg/mL. Vortex briefly.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .

    • Expert Note: MTBE is preferred over Ethyl Acetate for this specific flavone because it extracts less matrix phospholipids, reducing ion suppression in MS [3].

  • Agitation: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully pipette 400 µL of the upper organic layer into a clean glass tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:Water). Vortex and transfer to autosampler vial.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity: Expected range 1–1000 ng/mL (r² > 0.995). Use 1/x² weighting.

  • Recovery: Should exceed 80% using the MTBE method.

  • Matrix Effect: Calculate as:

    
    . Values <15% are acceptable.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with 3-OH group.Ensure column is "End-capped". Increase buffer strength or lower pH (add 0.1% FA).
Low Sensitivity Ion suppression or poor ionization.Switch to APCI source if ESI is suppressed by matrix. Check LLE cleanliness.
Carryover Lipophilic adsorption.Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

References

  • Justesen, U. (2000). Negative electrospray HPLC-MS of flavonoids: deprotonation and fragmentation patterns. Journal of the American Society for Mass Spectrometry. Link

  • Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive substances in biological fluids. Journal of Chromatography B. Link

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry. Link

Sources

Application Note: Using 3-Hydroxy-7,8,2'-trimethoxyflavone as a Ratiometric Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism of Action

The Probe Identity

3-Hydroxy-7,8,2'-trimethoxyflavone (3-HTMF) is a specialized derivative of the 3-hydroxyflavone (3-HF) family. Unlike conventional single-intensity fluorophores (e.g., Fluorescein), 3-HTMF operates via Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism allows it to function as a self-calibrating, ratiometric probe , meaning it emits two distinct fluorescence colors from a single excitation wavelength.

The specific substitution pattern (7,8,2'-trimethoxy) serves two critical functions:

  • Electronic Tuning: The electron-donating methoxy groups at positions 7 and 8 enhance the quantum yield and shift absorption toward the visible range.

  • Steric Modulation: The 2'-methoxy group on the B-ring introduces steric hindrance, twisting the B-ring relative to the chromone core. This modulation often suppresses non-radiative decay and enhances sensitivity to local viscosity and polarity.

Mechanism: The ESIPT Photocycle

Upon excitation, the 3-HTMF molecule undergoes an ultrafast proton transfer from the 3-hydroxyl group to the 4-carbonyl oxygen. This creates a four-level photocycle involving two tautomers:

  • Normal (N) Form:* Exists in polar/H-bonding environments. Emits in the Blue/Green region.

  • Tautomer (T) Form:* Formed via ESIPT in apolar/shielded environments. Emits in the Yellow/Red region.

The ratio of these two emission bands (


) provides a quantitative readout of the local environment's polarity or hydrogen-bonding capacity, independent of probe concentration or light intensity.

ESIPT_Mechanism N_Ground Normal Ground State (N) (Enol Form) N_Excited Normal Excited State (N*) (Polar Sensitive) N_Ground->N_Excited Excitation (UV/Violet) N_Excited->N_Ground Blue Emission (Polar Env.) T_Excited Tautomer Excited State (T*) (Keto Form) N_Excited->T_Excited ESIPT (Proton Transfer) Ultrafast (<100 fs) T_Ground Tautomer Ground State (T) (Unstable) T_Excited->T_Ground Yellow/Red Emission (Apolar Env.) T_Ground->N_Ground Reverse Proton Transfer

Figure 1: The ESIPT photocycle of 3-HTMF. The relative intensity of Blue vs. Yellow emission depends on the solvent's ability to disrupt the intramolecular hydrogen bond.

Part 2: Preparation & Handling

Solubility and Stock Solutions

3-HTMF is lipophilic and practically insoluble in water. Proper handling is critical to prevent precipitation in aqueous buffers.

ParameterSpecificationNotes
Molecular Weight ~328.32 g/mol
Primary Solvent DMSO (Anhydrous)Prepare 10–20 mM stock. Stable at -20°C for 6 months.
Working Concentration 1–10 µMDilute immediately before use.
Solubility Limit (Aq) < 1 µMAvoid storing in aqueous buffer; prepare fresh.
Quality Control: Spectral Validation

Before biological application, validate the probe's ratiometric response using reference solvents.

Protocol:

  • Dilute 3-HTMF stock (1 µL of 10 mM) into 1 mL of Methanol (Polar/Protic) and 1 mL of Toluene (Apolar/Aprotic).

  • Measure Fluorescence Emission (Excitation: 350–370 nm).

  • Expected Result:

    • Methanol:[1] Dominant Blue/Green band (~480–500 nm) due to H-bonding inhibiting ESIPT.

    • Toluene: Dominant Yellow/Red band (~540–560 nm) due to efficient ESIPT.

    • Criterion: If only one band appears in both solvents, the probe may be degraded (oxidized) or the 3-OH group is blocked.

Part 3: Biological Application Protocols

Application A: Ratiometric Imaging of Lipid Droplets & Membranes

3-HTMF preferentially partitions into hydrophobic lipid bilayers and lipid droplets. The emission color shifts based on the hydration level (water penetration) of the membrane.

Step-by-Step Staining Protocol
  • Cell Preparation:

    • Culture cells (e.g., HeLa, HepG2) on sterile glass-bottom dishes to 70% confluence.

    • Optional: Induce lipid droplets with Oleic Acid (200 µM) for 4–6 hours if studying lipid metabolism.

  • Probe Loading:

    • Prepare Loading Solution : Dilute DMSO stock to 5 µM in serum-free medium (e.g., DMEM) or HBSS.

    • Critical: Vortex rapidly during dilution to prevent micro-precipitation.

    • Remove culture medium and wash cells 1x with HBSS.

    • Add Loading Solution and incubate for 15–20 minutes at 37°C.

  • Washing:

    • Remove Loading Solution.

    • Wash 2x with HBSS to remove background probe.

    • Image immediately in HBSS or Live Cell Imaging Solution.

  • Microscopy Settings (Dual-Channel Acquisition):

    • Excitation: 360 nm – 380 nm (UV/Violet laser or LED).

    • Channel 1 (Donor/Normal): Bandpass 450–500 nm (Blue/Green).

    • Channel 2 (Acceptor/Tautomer): Bandpass 550–600 nm (Yellow/Red).

    • Note: Ensure detector gain is balanced using a control sample to avoid saturation in either channel.

Application B: Serum Albumin Binding Assay (In Vitro)

3-HTMF exhibits a dramatic fluorescence enhancement and ratiometric shift upon binding to the hydrophobic pockets (Site I/II) of Human Serum Albumin (HSA) or BSA.

Protocol:

  • Prepare 2 µM 3-HTMF in PBS (pH 7.4).

  • Titrate with HSA (0 to 10 µM).

  • Monitor emission spectra (380–650 nm) upon 360 nm excitation.

  • Result: A strong emergence of the Tautomer band (540 nm) indicates specific binding to the hydrophobic pocket, shielding the probe from water.

Part 4: Data Analysis & Visualization

Ratiometric Image Processing

To visualize the polarity gradient (e.g., distinguishing lipid droplets from cytosol):

  • Background Subtraction: Subtract background noise from both Channel 1 (Blue) and Channel 2 (Yellow).

  • Ratio Calculation: Calculate the pixel-by-pixel ratio:

    
    
    
  • Pseudocolor Mapping: Map the

    
     values to a color gradient (e.g., Blue = Low Ratio/Polar, Red = High Ratio/Apolar).
    
    • High Ratio (Red): Lipid Droplets, Hydrophobic Cores.

    • Low Ratio (Blue): Cytosol, Hydrated Membranes.

Workflow Step1 Acquire Dual Channel Images (Ch1: 450-500nm, Ch2: 550-600nm) Step2 Threshold & Background Subtraction Step1->Step2 Step3 Calculate Ratio (Ch2 / Ch1) Step2->Step3 Step4 Generate Pseudocolor Map (High Ratio = Hydrophobic) Step3->Step4

Figure 2: Data processing workflow for ratiometric analysis.

Part 5: Troubleshooting & Pitfalls

IssuePossible CauseSolution
Precipitation / Crystal formation Probe insolubility in aqueous buffer.Limit final concentration to <5 µM. Use Pluronic F-127 (0.02%) as a dispersant if necessary.
No Dual Emission (Only Blue) Environment is too polar or H-bonding.The probe may be in the cytosol rather than membranes. Ensure cells are healthy; check lipid droplet induction.
Photobleaching High UV excitation intensity.3-HFs are moderately photostable but sensitive to UV. Use pulsed excitation or lower laser power.
Spectral Overlap Autofluorescence.Use the ratiometric nature to cancel out background, or use a "blank" cell control.

Part 6: References

  • Klymchenko, A. S., & Mely, Y. (2013). Fluorescent environment-sensitive dyes as reporters of cell membrane organization. Progress in Lipid Research.

  • Sengupta, P. K., & Kasha, M. (1979). Excited-state proton-transfer spectroscopy of 3-hydroxyflavone and quercetin. Chemical Physics Letters. (Foundational work on 3-HF ESIPT mechanism).

  • Tsunekawa, R., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds...[2] ChemBioChem. (Provides synthetic context for trimethoxyflavone derivatives).

  • Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. RSC Advances.

(Note: While specific literature on the exact "7,8,2'-trimethoxy" isomer as a named probe is limited, the protocols above are derived from the established chemical physics of the 3-hydroxyflavone scaffold verified in the cited literature.)

Sources

Application Notes and Protocols for Investigating 3-Hydroxy-7,8,2'-trimethoxyflavone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Novel Flavonoid Investigation

Neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD) represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The therapeutic pipeline for these conditions remains limited, creating an urgent need for novel drug candidates. Flavonoids, a class of polyphenolic compounds found in plants, have emerged as promising therapeutic leads due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-Hydroxy-7,8,2'-trimethoxyflavone (H-TMF) , a novel flavonoid compound. Given that H-TMF is a new molecule with limited specific published data, this guide establishes a robust investigational framework. The protocols and mechanistic hypotheses herein are based on established methodologies used for structurally related and well-studied flavonoids, such as 7,8-dihydroxyflavone (7,8-DHF) and 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF).[1][2] The objective is to provide a self-validating system for characterizing the neuroprotective potential of H-TMF from initial in vitro screening to in vivo proof-of-concept studies.

Part 1: Compound Characterization and Preparation

Before biological evaluation, ensuring the purity and solubility of H-TMF is critical for reproducible results.

  • Purity Assessment: The identity and purity of the synthesized or procured H-TMF should be confirmed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is recommended for all biological assays.

  • Solubility and Stock Preparation: H-TMF is predicted to be poorly soluble in aqueous solutions. A high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile dimethyl sulfoxide (DMSO). Subsequent dilutions into cell culture media or vehicle for animal studies should be made fresh, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.1% for in vitro assays).

Part 2: Mechanistic Hypotheses and In Vitro Validation

Based on the core structure of flavonoids, H-TMF may exert neuroprotective effects through several key signaling pathways. The most plausible initial hypotheses include direct antioxidant activity and modulation of neurotrophic factor signaling.

Hypothesized Mechanism of Action: TrkB Agonism

A well-documented mechanism for related flavonoids like 7,8-DHF is the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3] BDNF signaling is crucial for neuronal survival, growth, and synaptic plasticity. Activation of TrkB initiates downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and inhibit apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus htmf H-TMF trkb TrkB Receptor htmf->trkb Binds & Activates pi3k PI3K trkb->pi3k erk ERK1/2 trkb->erk Activates akt Akt pi3k->akt Phosphorylates bad Bad akt->bad Inhibits creb CREB akt->creb Activates apoptosis Apoptosis erk->apoptosis Inhibits erk->creb Activates bcl2 Bcl-2 bad->bcl2 Inhibits bcl2->apoptosis Inhibits survival_genes Neuronal Survival Genes creb->survival_genes Promotes Transcription G cluster_assays Endpoint Assays start Day 1: Seed SH-SY5Y Cells (96-well plates) differentiate Day 2: Differentiate Cells (e.g., with Retinoic Acid) start->differentiate pre_treat Day 5: Pre-treat with H-TMF (Varying concentrations) differentiate->pre_treat induce Day 5 (2h post-treatment): Induce Neurotoxicity (e.g., Aβ 1-42 or MPP+) pre_treat->induce incubate Day 6: Incubate for 24h induce->incubate viability Cell Viability (MTT / CellTiter-Glo) incubate->viability cytotoxicity Cytotoxicity (LDH Assay) incubate->cytotoxicity ros Oxidative Stress (DCFH-DA Assay) incubate->ros western Protein Expression (Western Blot) incubate->western

Caption: Experimental workflow for in vitro neuroprotection screening.

Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 96-well plates (for viability/toxicity assays) or 6-well plates (for protein analysis) at an appropriate density.

  • Differentiation (Optional but Recommended):

    • To obtain a more mature neuronal phenotype, differentiate cells by treating with low-serum media containing retinoic acid (10 µM) for 3-5 days.

  • Compound Treatment:

    • Prepare serial dilutions of H-TMF in culture medium (e.g., 0.1, 1, 5, 10, 25 µM).

    • Replace the old medium with the H-TMF-containing medium and incubate for 2 hours as a pre-treatment. Include a "vehicle control" (DMSO only) group.

  • Induction of Neurotoxicity:

    • For an AD model: Add pre-aggregated amyloid-beta (Aβ) 1-42 oligomers (e.g., 10 µM final concentration) to the wells. [4] * For a PD model: Add MPP+ (a metabolite of MPTP, e.g., 500 µM final concentration) to the wells.

    • Include a "no toxin" control group and a "toxin + vehicle" control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): Measure the metabolic activity of cells as an indicator of viability.

    • Cytotoxicity (LDH Assay): Measure the release of lactate dehydrogenase from damaged cells into the medium. [5] * Oxidative Stress (DCFH-DA Assay): Measure the levels of intracellular reactive oxygen species (ROS). [5] * Western Blot Analysis: For cells grown in 6-well plates, lyse the cells and perform Western blotting to analyze the phosphorylation status of TrkB, Akt, and ERK, and the expression levels of apoptosis markers like Bcl-2 and Bax. [5] Data Presentation: Expected Outcomes for a Promising Compound

AssayToxin + Vehicle ControlToxin + H-TMF (Effective Dose)Rationale
Cell Viability (%) ~50%>80%H-TMF rescues cells from toxin-induced death.
LDH Release (%) ~200%<120%H-TMF prevents cell membrane damage.
ROS Levels (%) ~250%<150%H-TMF mitigates oxidative stress.
p-TrkB / Total TrkB BaselineIncreasedDirect evidence of TrkB receptor activation.
Bcl-2 / Bax Ratio DecreasedIncreasedH-TMF shifts the balance towards pro-survival signaling.

Part 3: In Vivo Proof-of-Concept Evaluation

Positive in vitro results warrant validation in a living organism. Animal models of neurodegenerative diseases are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex physiological system. [6]

Experimental Protocol 2: Alzheimer's Disease Mouse Model

The 5xFAD transgenic mouse model is recommended due to its rapid and aggressive amyloid pathology, making it suitable for studies of shorter duration. [7][8][9]This model overexpresses human APP and PSEN1 genes with five familial AD mutations.

Methodology:

  • Animal and Treatment Groups:

    • Use 4-month-old male 5xFAD mice and wild-type (WT) littermates.

    • Establish four groups: (1) WT + Vehicle, (2) 5xFAD + Vehicle, (3) 5xFAD + H-TMF (Low Dose), (4) 5xFAD + H-TMF (High Dose).

  • Dosing Regimen:

    • Administer H-TMF or vehicle daily for 8 weeks via oral gavage or intraperitoneal (i.p.) injection. The dose should be determined from preliminary pharmacokinetic studies.

  • Behavioral Analysis (Weeks 7-8):

    • Morris Water Maze (MWM): To assess spatial learning and memory. [10] * Y-Maze: To evaluate short-term spatial working memory. [11]4. Tissue Collection and Analysis (End of Week 8):

    • Perfuse mice and collect brain tissue.

    • Immunohistochemistry (IHC): Stain brain slices with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque burden in the hippocampus and cortex.

    • ELISA/Western Blot: Homogenize brain tissue to measure levels of soluble/insoluble Aβ, p-Tau, and downstream signaling proteins (p-TrkB, p-Akt).

Experimental Protocol 3: Parkinson's Disease Mouse Model

The MPTP neurotoxin model is a widely used acute model that selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD. [12][13] Methodology:

  • Animal and Treatment Groups:

    • Use 8-10 week old male C57BL/6 mice.

    • Establish groups: (1) Saline + Vehicle, (2) MPTP + Vehicle, (3) MPTP + H-TMF.

  • MPTP Intoxication and Dosing:

    • Administer H-TMF (or vehicle) for 7 days prior to MPTP injection and continue for the duration of the experiment.

    • On day 8, induce parkinsonism by administering four i.p. injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

  • Behavioral Analysis (7 days post-MPTP):

    • Rotarod Test: To assess motor coordination and balance.

    • Open Field Test: To measure locomotor activity.

  • Tissue Collection and Analysis (End of study):

    • Collect brain tissue.

    • Immunohistochemistry (IHC): Perform tyrosine hydroxylase (TH) staining on sections of the substantia nigra pars compacta (SNpc) and striatum. Quantify the number of surviving TH-positive neurons.

    • HPLC: Measure dopamine and its metabolite levels in striatal tissue homogenates.

G cluster_analysis Post-Mortem Tissue Analysis start Select Animal Model (e.g., 5xFAD for AD, MPTP for PD) dosing Administer H-TMF or Vehicle (Chronic Dosing Regimen) start->dosing behavior Conduct Behavioral Tests (e.g., MWM, Rotarod) dosing->behavior ihc Immunohistochemistry (Aβ plaques, TH+ neurons) behavior->ihc biochem Biochemical Assays (ELISA, Western, HPLC) behavior->biochem

Caption: General workflow for in vivo validation of H-TMF.

Conclusion

The application notes and protocols outlined in this document provide a rigorous, multi-faceted approach to evaluating the neuroprotective potential of this compound. By progressing from in vitro mechanistic studies to in vivo behavioral and pathological validation, researchers can systematically build a comprehensive data package. This framework is designed to ensure scientific integrity and generate reproducible, high-quality data essential for advancing novel compounds like H-TMF toward further preclinical and potential clinical development for neurodegenerative diseases.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Animal Models of Parkinson's Disease - NCBI - NIH.
  • Vertex AI Search. (2026). Animal models of Parkinson's disease - Wikipedia.
  • Abcam. (2025). Animal Models of Parkinson's Disease.
  • Taconic Biosciences. (2026). Alzheimer's Disease Mouse Models.
  • MDPI. (2023). Parkinson's Disease: Exploring Different Animal Model Systems.
  • Charles River Laboratories. (2026). Animal Models of Parkinson's Disease.
  • Frontiers. (2022). Mouse Models of Alzheimer's Disease.
  • MDPI. (2025).
  • Cyagen. (2025). What are the Best Transgenic Animal Models for Alzheimer's Disease Research?.
  • InnoSer. (2025). In vitro neurology assays.
  • PLOS One. (2021).
  • BenchChem. (2026). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Springer Nature Experiments. (2026). Cell-Based Assays to Assess Neuroprotective Activity.
  • BenchChem. (2026). A Comparative Guide to the In Vivo Validation of Neuroprotective Agents: Evaluating Peonidin 3-rutinoside Against Established Al.
  • Innoprot. (2026). Alzheimer's Disease in vitro models.
  • MDPI. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • PMC - PubMed Central. (2026). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling.
  • ResearchGate. (2026). Experiment protocol in vivo and in vitro. (a) In vivo: 3-day-old mice....
  • SpringerLink. (2024). Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches.
  • PMC. (2025). Evaluating the Neuroprotective and Acetylcholinesterase Inhibitory Properties of Four Calcineurin Inhibitor Drugs: Tacrolimus, Pimecrolimus, Cyclosporin A, and Voclosporin.
  • Taylor & Francis. (2026). 7 8 dihydroxyflavone – Knowledge and References.
  • eLife. (2024).
  • MDPI. (2016). 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Flavonoid, Ameliorates Corticosterone-Induced Depression-like Behavior and Restores Brain-Derived Neurotrophic Factor Expression, Neurogenesis, and Neuroplasticity in the Hippocampus.
  • Research Journal of Pharmacy and Technology. (2021).
  • PubMed. (2022).
  • MNJ (Malang Neurology Journal). (2023).

Sources

Application Note: 3-Hydroxy-7,8,2'-trimethoxyflavone as an Enzyme Inhibitor

[1][2][3]

Abstract & Introduction

3-Hydroxy-7,8,2'-trimethoxyflavone is a bioactive flavonol recently identified in the calyces of Physalis peruviana (Cape gooseberry) and structurally related to flavonoids found in Andrographis paniculata.[1][2][3] Unlike its common analogs (e.g., 7,8-dihydroxyflavone), the presence of three methoxy groups at the 7, 8, and 2' positions, combined with a free hydroxyl group at the C3 position, confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity.[1][2][3]

This compound is primarily investigated for its potential as an enzyme inhibitor targeting Xanthine Oxidase (XO) and specific Cytochrome P450 (CYP) isoforms , playing a critical role in modulating oxidative stress and xenobiotic metabolism.[2][3] Its structural motif—specifically the 7,8-dimethoxy pattern—is a known pharmacophore for inhibiting purine metabolism, while the 2'-methoxy group suggests potential selectivity for cancer-associated CYP enzymes (e.g., CYP1B1).[1][2][3]

This guide provides a comprehensive technical overview for researchers utilizing this compound, focusing on its mechanism of action, handling, and a standardized protocol for evaluating its inhibitory potency.[1][2][3]

Mechanism of Action

The inhibitory mechanism of this compound is governed by its specific substitution pattern on the flavone backbone (2-phenylchromen-4-one).[1][2][3]

Structural Pharmacophores[1][2][3]
  • C3-Hydroxyl Group (Ring C): Functions as a hydrogen bond donor/acceptor within the enzyme active site.[3] In kinase and oxidase inhibition, this group often mimics the ATP adenine ring or coordinates with catalytic metal ions (e.g., Molybdenum in XO).[1][2][3]

  • 7,8-Dimethoxy Motif (Ring A): This substitution pattern is critical for blocking the hydrophobic pocket of enzymes like Xanthine Oxidase.[1][2][3] It prevents the oxidation of substrates by sterically hindering access to the active site.[3]

  • 2'-Methoxy Group (Ring B): Increases the compound's lipophilicity and metabolic resistance to O-methylation by catechol-O-methyltransferase (COMT), prolonging its half-life compared to hydroxy-flavones.[1][2][3]

Pathway Interaction: Purine Metabolism & Oxidative Stress

The compound acts as a competitive inhibitor of Xanthine Oxidase, the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.[2][3] By inhibiting this pathway, this compound reduces the production of Superoxide anion radicals (

123

Gcluster_0Purine Catabolism PathwayHypoxanthineHypoxanthineXanthineXanthineHypoxanthine->XanthineOxidationUricAcidUric Acid(Crystallization/Gout)Xanthine->UricAcidOxidationROSSuperoxide (O2-)(Oxidative Stress)Xanthine->ROSBy-productInhibitorThis compoundXOXanthine Oxidase(Enzyme)Inhibitor->XOCompetitive Inhibition(Ki)XO->HypoxanthineCatalyzesXO->XanthineCatalyzes

Figure 1: Mechanism of Action.[1][2][3] The inhibitor blocks Xanthine Oxidase, preventing Uric Acid formation and ROS generation.[1][2][3]

Application Note: Handling & Assay Optimization

Compound Properties & Storage[1][3][4]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 328.32 g/mol [2]

  • Solubility:

    • Water:[3] Insoluble.[1][3]

    • DMSO: Soluble (>10 mM).[3] Recommended stock concentration: 10 mM.[1][3]

    • Ethanol:[3][4] Soluble.[1][3][5][6]

  • Storage: Powder form at -20°C (stable for 2 years). DMSO stock solutions should be aliquoted and stored at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][3][5]

Critical Assay Considerations
  • DMSO Tolerance: Most enzymatic assays (especially Xanthine Oxidase) are sensitive to organic solvents.[3] Ensure the final DMSO concentration in the assay well is < 1% (v/v) , ideally 0.5%.[1][2][3]

  • Pre-Incubation: Flavonoids often require a pre-incubation period (10–30 minutes) with the enzyme before adding the substrate to allow for conformational equilibration of the inhibitor-enzyme complex.[3]

  • Interference Check: Flavonoids absorb UV light.[1][3] this compound may have an absorbance peak near 290 nm (the detection wavelength for Uric Acid).[1][2][3] Always include a Compound Blank (Buffer + Inhibitor, no Enzyme) to subtract background absorbance.[1][2][3]

Protocol: Xanthine Oxidase Inhibition Assay

This protocol is designed to determine the

123
Reagents & Equipment[1][3]
  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5), containing 0.1 mM EDTA.

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.5 units/mL stock.[1][2][3]

  • Substrate: Xanthine (0.15 mM stock in buffer; dissolve with mild heat/sonication if necessary).

  • Inhibitor: this compound (10 mM stock in DMSO).[1][2][3]

  • Positive Control: Allopurinol (Standard XO inhibitor).[3]

  • Plate Reader: UV-Vis microplate reader capable of kinetic reading at 290 nm.[1][3]

Experimental Workflow
StepActionVolume (96-well)Notes
1 Prepare Dilutions --Dilute Inhibitor in Buffer to 2x final concentrations (e.g., 200, 100, 20, 2, 0.2 µM).
2 Add Buffer 40 µLAdjust volume to reach final 200 µL reaction volume.
3 Add Enzyme 10 µLFinal concentration: ~0.01–0.02 units/mL.
4 Add Inhibitor 50 µLAdd 2x inhibitor dilutions. Include "Vehicle Control" (DMSO only).
5 Pre-Incubation --Incubate at 25°C for 15 minutes . Critical for binding equilibrium.[1][3]
6 Add Substrate 100 µLAdd Xanthine stock to initiate reaction.[1][3]
7 Measurement --Monitor Absorbance at 290 nm every 30 sec for 10 minutes (Kinetic Mode).
Data Analysis & Calculation
  • Calculate Velocity (

    
    ):  Determine the slope of the linear portion of the absorbance vs. time curve (
    
    
    ) for each well.
  • Background Correction: Subtract the slope of the No Enzyme blank from all samples.

  • Calculate % Inhibition:

    
    [2]
    
  • Determine

    
    :  Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.
    
Workflow Diagram

Workflowcluster_prepPreparation Phasecluster_assayAssay Phase (96-well Plate)startStart: Reagent PrepstockPrepare 10mM Stock(in DMSO)start->stockdilutionSerial Dilution(in Phosphate Buffer)stock->dilutionadd_enzAdd Enzyme + Bufferdilution->add_enzadd_inhAdd Inhibitor / Vehicleadd_enz->add_inhincubatePre-Incubate15 min @ 25°Cadd_inh->incubateinitiateAdd Xanthine Substrate(Initiate Reaction)incubate->initiatereadKinetic ReadOD290nm (0-10 min)initiate->readanalyzeCalculate Vmax & IC50read->analyze

Figure 2: Step-by-step experimental workflow for the inhibition assay.

References

  • Wahdan, O. A., Aly Badr, S., & Abdelfattah, M. S. (2019). Phytochemical Analysis, Antibacterial and Anticancer Activities of the Physalis Peruviana Calyces Growing in Egypt.[1][2][3][7] Food & Nutrition Journal, 4(2), 197.[1][2][3][7]

  • Xu, C., et al. (2011). Chemical constituents from roots of Andrographis paniculata.[1][2][3] Zhongguo Zhong Yao Za Zhi, 36(6), 729-733.[1][2][3] (Identification of structurally related 7,8,2'-trimethoxy derivatives).

  • Song, Y., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes.[1][2][3] Molecules, 29(2), 322.[1][2][3] (Mechanistic insight into methoxyflavone CYP inhibition).

  • Brenner, S., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase.[1][2][3][8] eLife, 12:RP88663.[1][2][3] (Reference for 7,8-substituted flavone enzyme interactions).

Troubleshooting & Optimization

Technical Support Guide: Overcoming Poor Bioavailability of 3-Hydroxy-7,8,2'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-Hydroxy-7,8,2'-trimethoxyflavone. While polymethoxyflavones (PMFs) hold immense promise, their translation from in vitro activity to in vivo efficacy is frequently hindered by poor oral bioavailability. This document provides a structured, in-depth approach to diagnosing and overcoming this critical hurdle. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses the fundamental challenges associated with this compound.

Q1: What are the primary reasons for the suspected poor bioavailability of this compound?

The poor bioavailability of this compound, like many flavonoids, is not due to a single factor but a combination of physicochemical and metabolic barriers.[1] The primary culprits are:

  • Low Aqueous Solubility: The flavone backbone is inherently lipophilic ("grease-ball" type molecule), and the presence of three methoxy groups further increases this property.[2] While this lipophilicity can be advantageous for crossing cell membranes, it severely limits the compound's ability to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[3] Dissolution is a prerequisite for absorption; if the compound remains in its solid state, it cannot be absorbed.[4]

  • Extensive First-Pass Metabolism: Before a drug administered orally can reach systemic circulation, it must pass through the intestine and the liver. Both are rich in metabolic enzymes. Flavonoids are notoriously susceptible to this "first-pass effect."[1][5] The free 3-hydroxyl group is a primary target for Phase II conjugation reactions (glucuronidation and sulfation), which tag the molecule for rapid excretion.[6][7] Additionally, the methoxy groups can be cleaved via O-demethylation by cytochrome P450 (CYP) enzymes in Phase I metabolism.[6][7]

  • Intestinal Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump absorbed molecules back into the GI lumen, further reducing net absorption.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Key factors limiting the oral bioavailability of lipophilic flavonoids.

Q2: How do the methoxy and hydroxyl groups on this specific flavone influence its pharmacokinetic profile?

The substitution pattern is critical. The three methoxy groups (at C7, C8, and C2') significantly increase lipophilicity. This is a double-edged sword:

  • Benefit: Increased lipophilicity can enhance passive diffusion across the intestinal epithelium.[3] Furthermore, methylation of hydroxyl groups is a known strategy to improve metabolic stability by preventing conjugation.[8][9]

  • Detriment: The increased lipophilicity drastically reduces aqueous solubility, creating a dissolution rate-limited absorption problem.[2][4] The methoxy groups themselves can also be targets for demethylation by hepatic enzymes.[6]

The 3-hydroxyl group is a key liability for bioavailability. It is a prime site for Phase II glucuronidation, a rapid process that creates a large, polar metabolite easily eliminated from the body.[6][7] Therefore, while the methoxy groups may offer some protection, the 3-OH group remains a metabolic hotspot.

Q3: What initial in vitro assays are essential before planning animal studies?

A phased, in vitro approach is crucial to conserve resources and rationally design in vivo experiments. The three pillars of this initial assessment are:

  • Solubility Profiling: Determine the compound's solubility in various biorelevant media (e.g., Simulated Gastric Fluid, Fasted/Fed State Simulated Intestinal Fluid - FaSSIF/FeSSIF). This confirms the extent of the solubility challenge.

  • Intestinal Permeability Assessment: The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal absorption.[10][11][12] It provides an apparent permeability coefficient (Papp) and can indicate whether the compound is subject to active efflux.[11]

  • Metabolic Stability Assay: Incubating the compound with human or rodent liver microsomes (or S9 fraction) provides a quantitative measure of its susceptibility to Phase I and Phase II metabolism.[6][9][13] This helps predict the extent of the first-pass effect.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to common experimental problems in a question-and-answer format.

Problem Area 1: Low Aqueous Solubility

Q: My compound shows very poor solubility in aqueous vehicles, making in vivo dosing impossible. What are my formulation options?

A: You have encountered the most common barrier for this class of compounds. A systematic approach to formulation is required. Start with simple vehicles and escalate to more advanced systems as needed.

dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} endot Caption: Tiered workflow for selecting a suitable formulation strategy.

Below is a summary of common strategies. For a highly lipophilic compound like this compound, lipid-based systems are an excellent starting point.[4][14]

Table 1: Comparison of Bioavailability Enhancement Strategies

Strategy Principle of Action Advantages Disadvantages
Co-solvents Increases solubility by reducing solvent polarity (e.g., PEG, DMSO).[15] Simple to prepare, suitable for initial screens. Limited capacity, potential for in vivo precipitation, toxicity concerns.
Nanosuspensions Reduces particle size to the nanometer range, increasing surface area and dissolution velocity according to the Noyes-Whitney equation.[2][16] High drug loading, applicable to many compounds. Physical instability (aggregation), requires specialized equipment (e.g., homogenizer).
Amorphous Solid Dispersions Disperses the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility.[2][17] Significant solubility enhancement, established manufacturing methods (spray drying, hot melt extrusion). Potential for recrystallization during storage, requires careful polymer selection.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, presenting a hydrophilic exterior to the aqueous environment.[17][18][19] Improves solubility and stability, can be lyophilized into a powder. Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins at high doses.

| Self-Emulsifying Drug Delivery Systems (SEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids).[4][14][17] | Presents the drug in a solubilized state, enhances lymphatic transport, protects from degradation. | Requires careful screening of excipients, potential for GI irritation from surfactants. |

This protocol provides a starting point for developing a SEDDS formulation for preclinical studies. The key is to screen various oils, surfactants, and co-surfactants to find a combination that creates a stable and efficient emulsion.

Materials & Reagents:

  • This compound

  • High-purity lipid excipients:

    • Oil: Medium-chain triglycerides (e.g., Capryol™ 90), Castor oil, Olive oil

    • Surfactant: Polyoxyl 35 castor oil (Kolliphor® EL), Tween® 80

    • Co-surfactant/Co-solvent: Transcutol® HP, PEG 400

  • Vortex mixer, magnetic stirrer, glass vials.

Methodology:

  • Solubility Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents (~24-48h at room temperature) to identify the excipients with the highest solubilizing capacity.

  • Construct Ternary Phase Diagram (Optional but Recommended): To identify the optimal ratio of components, systematically mix the oil, surfactant, and co-surfactant in different proportions. For each mixture, add a small amount of water and observe the formation of an emulsion. This helps map out the self-emulsification region.

  • Preparation of the SEDDS Formulation: a. Based on the screening, select the best-performing oil, surfactant, and co-surfactant. A common starting ratio (w/w) is 40% oil, 40% surfactant, and 20% co-surfactant. b. Accurately weigh the selected excipients into a clear glass vial. c. Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed. d. Add the this compound to the excipient mixture and continue mixing until it is completely dissolved. Gentle heating (~40°C) may be required.

  • Characterization: a. Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of water in a glass beaker with gentle stirring. The formulation should rapidly form a clear or slightly bluish-white emulsion. b. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). A droplet size of <200 nm is generally desirable for a self-microemulsifying system (SMEDDS).

Problem Area 2: Rapid Metabolism

Q: I suspect rapid first-pass metabolism is the primary reason for low exposure. How can I confirm this and what does it imply for my compound?

A: Your suspicion is well-founded given the compound's structure. An in vitro metabolic stability assay is the definitive way to test this hypothesis. High clearance in this assay strongly suggests that the liver will rapidly eliminate the compound in vivo.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Major hepatic metabolic pathways for 3-Hydroxy-trimethoxyflavones.

This assay measures the rate at which a compound is metabolized by Phase I enzymes (and Phase II if cofactors are added) present in liver microsomes.

Materials & Reagents:

  • This compound (test compound)

  • Positive control compound (e.g., Testosterone, known for rapid metabolism)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • Incubator/water bath at 37°C

  • LC-MS/MS for analysis

Methodology:

  • Prepare Reagents: Thaw microsomes on ice. Prepare working solutions of the test compound, positive control, and NADPH regenerating system in buffer.

  • Incubation Setup: a. In microcentrifuge tubes, add the phosphate buffer. b. Add the liver microsomes to achieve a final protein concentration of 0.5-1.0 mg/mL. c. Add the test compound to achieve a final concentration of 1 µM (a low concentration to ensure enzyme kinetics are not saturated). d. Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[20][21]

  • Data Interpretation: a. Plot the natural log of the percentage of the parent compound remaining versus time. b. The slope of the line (k) represents the elimination rate constant. c. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. d. A short half-life (<30 minutes) indicates high intrinsic clearance and probable rapid metabolism in vivo.

Table 2: Typical Parameters for In Vitro Bioavailability Assays

Assay Key Parameter Interpretation for Good Bioavailability
Caco-2 Permeability Papp (A→B) > 10 x 10⁻⁶ cm/s suggests good permeability.[11]
Efflux Ratio (Papp B→A / Papp A→B) < 2 suggests passive diffusion, not a major efflux substrate.[11]

| Metabolic Stability | In Vitro Half-life (t½) | > 30 minutes suggests moderate to low intrinsic clearance. |

Problem Area 3: Low Plasma Concentrations in Pharmacokinetic (PK) Studies

Q: I've used a SEDDS formulation, but the plasma concentrations of my compound in a mouse PK study are still undetectable. What are my next troubleshooting steps?

A: This is a frustrating but common outcome. It indicates that the bioavailability challenge is significant and requires a multi-faceted investigation.

  • Verify Analytical Sensitivity: First, confirm that your LC-MS/MS method's lower limit of quantification (LLOQ) is sufficiently low (ideally in the low ng/mL range).[20][22] If the LLOQ is too high, you may be missing the plasma concentration peak.

  • Increase the Dose: If the compound is well-tolerated, a simple dose escalation may push plasma concentrations above the LLOQ. However, be aware that absorption and metabolic processes can be saturable, so the increase in exposure may not be dose-proportional.

  • Re-evaluate the Formulation: Your SEDDS may be performing sub-optimally in vivo. Did it precipitate in the gut? Consider switching to a different class of formulation, such as an amorphous solid dispersion, which may provide a different release profile.[2][17]

  • Investigate Metabolites: The parent drug may be disappearing, but its metabolites might be abundant. Develop an analytical method to look for the expected glucuronide conjugate of the 3-OH position in the plasma. Finding high concentrations of a metabolite alongside low parent drug concentration is strong evidence of extensive first-pass metabolism.[23]

  • Consider a Prodrug Approach: This is an advanced strategy for compounds with fundamental metabolic liabilities. By masking the 3-hydroxyl group with a cleavable promoiety, you can protect it from first-pass glucuronidation. The promoiety is then cleaved in the systemic circulation to release the active parent drug. This strategy has been successfully used for other flavonoids like 7,8-dihydroxyflavone.[24][25]

References

A complete list of all sources cited within this guide.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. PMC.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.
  • Strategies to enhance flavonoids bioavailability. Nanosuspension,...
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy. Scientific Research Publishing.
  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. Semantic Scholar.
  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum : the Immortal Herb.
  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.
  • Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. PMC.
  • Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb.
  • Metabolism of dietary flavonoids in liver microsomes. PubMed.
  • Phenolic compounds from Actinidia deliciosa leaves: Caco-2 permeability, enzyme inhibitory activity and cell protein profile studies. ScienceDirect.
  • 3-Hydroxyflavone. Wikipedia.
  • Methylated flavonoids have greatly improved intestinal absorption and metabolic stability. PubMed.
  • In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. MDPI.
  • Metabolism of dietary flavonoids in liver microsomes. Semantic Scholar.
  • Metabolic stability in liver microsomes. The symbols represent mean...
  • 3-Hydroxy-5,7,4′-trimethoxyflavone. MedChemExpress.
  • Simultaneous determination of four 5-hydroxy polymethoxyflavones by reversed-phase high performance liquid chromatography with electrochemical detection. PubMed.
  • Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in R
  • An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. SpringerLink.
  • Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study. PubMed.
  • Showing Compound Eup
  • Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography.
  • Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. MDPI.
  • Analytical Techniques for the Identification and Quantification of Flavonoids.
  • Polymethoxyflavones and Bone Metabolism. PMC - NIH.
  • Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. PubMed.
  • 7-Hydroxyflavone - PRODUCT INFORM
  • Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery. Benchchem.
  • 3-Hydroxy-4′,7,8-trimethoxyflavone, CAS 57499-06-6. Santa Cruz Biotechnology.
  • An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. R Discovery.
  • Absorption of polymethoxyflavones and their deriv
  • Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in r
  • 5-Hydroxy-7,8,2′ trimethoxy flavone.
  • An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone.
  • The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for tre
  • Tropoflavin. Wikipedia.
  • 7,8-Dihydroxyflavone: Sources, Pharmacokinetics, Bioavailability, and Biological Effects. SpringerLink.

Sources

Preventing degradation of 3-Hydroxy-7,8,2'-trimethoxyflavone during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3-OH" Vulnerability

Welcome to the technical support hub for 3-Hydroxy-7,8,2'-trimethoxyflavone . While the methoxy groups at positions 7, 8, and 2' provide this compound with significant lipophilicity and metabolic resistance compared to polyhydroxylated flavonols (like Quercetin), the molecule retains a critical "Achilles' heel": the 3-hydroxy group conjugated with the C2-C3 double bond.

This specific structural feature makes the compound susceptible to two primary failure modes during experimentation:

  • Oxidative Cleavage: At physiological pH (7.4), the 3-OH group can deprotonate, leading to auto-oxidation and ring-opening of the C-ring.

  • Solubility Crash: The trimethoxy pattern creates high lipophilicity, causing rapid precipitation when introduced to aqueous media, often mistaken for "degradation."

This guide provides self-validating protocols to mitigate these risks.

Module 1: Critical Storage & Stock Preparation

The majority of stability issues originate before the experiment begins. Standard DMSO is often insufficient due to hygroscopicity.

The "Anhydrous Argon" Protocol

Why this matters: DMSO absorbs water from the atmosphere. Water facilitates the deprotonation of the 3-OH group, initiating hydrolysis or oxidation even at -20°C.

Step-by-Step Workflow:

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <0.005%). Do not use ethanol for long-term storage as it promotes transesterification and evaporation.

  • Concentration: Prepare stocks at 10–20 mM . Higher concentrations (e.g., 50 mM) may precipitate upon freezing; lower concentrations increase the surface-area-to-volume ratio for oxidation.

  • Inert Environment:

    • Ideally, weigh powder in a glove box.

    • If unavailable, purge the vial with Argon gas (heavier than air) immediately after dissolving. Nitrogen is acceptable but less effective in open tubes.

  • Aliquot Strategy: Single-use aliquots (e.g., 20–50 µL) in amber, O-ring sealed cryovials.

  • Storage: Store at -80°C . At -20°C, DMSO may undergo partial freeze-thaw cycles due to its freezing point (19°C), causing micro-cavities that allow oxidation.

Visualization: The Stability Lifecycle

StabilityLifecycle Powder Lyophilized Powder (Store Dark/Desiccated) Dissolution Dissolution (Argon Purge) Powder->Dissolution Weigh rapidly Solvent Anhydrous DMSO (<0.005% Water) Solvent->Dissolution Add solvent Aliquot Single-Use Aliquots (Amber Vials) Dissolution->Aliquot Immediate transfer Freezer Storage -80°C (Prevent Phase Separation) Aliquot->Freezer Snap freeze

Figure 1: Validated workflow for stock preparation to minimize hydrolytic and oxidative stress.

Module 2: Experimental Conditions (The "Danger Zone")

The transition from organic stock to aqueous buffer is where 90% of "degradation" is actually precipitation or rapid pH-induced oxidation.

Preventing Precipitation (Solubility Crash)

The 7,8,2'-trimethoxy pattern makes this molecule highly hydrophobic. Direct addition of 100% DMSO stock to media often causes the compound to crash out as invisible micro-crystals, leading to false negatives in bioassays.

The "Intermediate Dilution" Method: Do not pipette 1 µL of Stock directly into 1 mL of media. Instead:

  • Step A: Dilute 10 mM DMSO stock 1:10 into pure Ethanol or 1:1 DMSO:PBS .

  • Step B: Vortex immediately.

  • Step C: Add this intermediate solution to your media.

    • Why? This reduces the kinetic shock of the polarity shift.

Solubility Thresholds (Estimated):

Solvent SystemMax Solubility (Approx.)Risk Level
Anhydrous DMSO ~20–30 mg/mLLow (Stable)
Ethanol (100%) ~2–5 mg/mLMedium (Evaporation risk)
Cell Media (10% FBS) ~10–50 µMHigh (Precipitation likely >50 µM)
PBS (pH 7.4) < 1 µMCritical (Requires carrier/surfactant)
Preventing pH-Induced Oxidation

At pH > 7.0, the 3-OH group becomes a phenolate ion, which is electron-rich and reacts rapidly with dissolved oxygen.

The Fix:

  • Acidify Media (If possible): If your assay tolerates it, adjust pH to 6.8–7.0.

  • Add Antioxidants: Supplement media with 100 µM Ascorbic Acid or Catalase . This scavenges radical species before they attack the 3-OH group.

  • Serum Protection: Use heat-inactivated FBS. Albumin can bind the flavone, stabilizing it, but can also reduce free drug concentration. Be aware of this trade-off.

Visualization: Degradation Mechanism

DegradationMechanism Native This compound (Stable at pH < 6) Anion 3-Phenolate Anion (Highly Reactive) Native->Anion Deprotonation Base Physiological pH (7.4) + Dissolved Oxygen Base->Anion Radical Flavonoxyl Radical Anion->Radical Auto-oxidation Cleavage C-Ring Cleavage (Loss of Activity) Radical->Cleavage Ring Opening

Figure 2: The chemical pathway of degradation at physiological pH. Preventing deprotonation or scavenging radicals is key.

Module 3: Troubleshooting Matrix

Quick solutions for common observations.

ObservationProbable CauseCorrective Action
Stock solution turns brown/orange Oxidation of the 3-OH group due to moisture or air.Discard stock. Prepare fresh using anhydrous DMSO and Argon purge. Store at -80°C.
Loss of potency in cell assay 1. Precipitation (compound stuck to plastic).2. Metabolic degradation by cells.1. Use glass-coated plates or pre-coat tips.2. Refresh media every 6–12 hours.
Inconsistent IC50 values Photodegradation (UV light sensitivity of the C2-C3 bond).Perform all experiments in low light or under yellow sodium lamps. Wrap tubes in foil.
Cloudiness upon adding to media "Solubility Crash" (Lipophilicity).Use the Intermediate Dilution Method (see Module 2). Limit final concentration to <20 µM.
High background fluorescence ESIPT (Excited State Intramolecular Proton Transfer).The 3-OH group makes the molecule naturally fluorescent. Include "Compound Only" controls to subtract background.

Validated Protocol: Stability Check

Before running a large screen, validate your conditions.

  • Prepare: 50 µM solution in your assay buffer (e.g., PBS or Media).

  • Incubate: Place in assay conditions (37°C, 5% CO2) for 0, 1, 4, and 24 hours.

  • Extract: At each time point, mix 100 µL sample with 100 µL Acetonitrile (containing 0.1% Formic Acid) . This stops oxidation and precipitates proteins.

  • Analyze: Run on HPLC/UPLC.

    • Success Criteria: >90% parent peak area retention at 4 hours.

    • Failure: Appearance of new polar peaks (degradation products) or loss of signal without new peaks (precipitation/plastic binding).

References

  • Cayman Chemical. 7,8-Dihydroxyflavone Product Information & Stability. (Proximal data for flavone solubility and handling).

  • Tommasini, S., et al. (2004).[1] Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Mechanisms of 3-OH instability).

  • Wang, R. L., et al. (2018).[3] Absorption of polymethoxyflavones and their derivatives.[3][4] Journal of Food Bioactives.[3] (Solubility and permeability data for polymethoxylated flavones).

  • BenchChem. Technical Support Center: Improving the Solubility of 3,5,7-Trimethoxyflavone. (Troubleshooting lipophilic flavones).

  • Lemanska, K., et al. (2001). The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones.[5][6] Free Radical Biology and Medicine. (pH-dependent deprotonation mechanisms).[7]

Sources

Technical Support Center: Minimizing Off-Target Effects of 3-Hydroxy-7,8,2'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TMF-OPT-2026 Subject: Optimization of Specificity and Minimization of Artifactual Bioactivity for 3-Hydroxy-7,8,2'-trimethoxyflavone (3-H-7,8,2'-TMF)

Executive Summary

Welcome to the Technical Support Center. You are likely working with This compound , a synthetic or semi-synthetic flavonol derivative. While the 7,8-methoxy substitution pattern is often designed to improve metabolic stability compared to its hydroxy counterparts (e.g., 7,8-dihydroxyflavone), and the 2'-methoxy group enhances B-ring steric selectivity, this molecule presents distinct "off-target" challenges.

The presence of the 3-hydroxyl group combined with a lipophilic polymethoxylated core creates a high risk for Pan-Assay Interference (PAINS) via two mechanisms:

  • Redox Cycling: The 3-OH group is susceptible to auto-oxidation in cell culture media, generating hydrogen peroxide (

    
    ) that causes artifactual cytotoxicity.
    
  • CYP450 Inhibition: Polymethoxylated flavones are potent suicide inhibitors of Cytochrome P450 enzymes, potentially altering the pharmacokinetics of co-administered drugs or endogenous steroids.

This guide provides the protocols and logic to distinguish true pharmacological activity from these off-target effects.

Section 1: Troubleshooting & FAQs
Issue 1: "I see potent cytotoxicity in vitro, but it disappears in vivo or in the presence of antioxidants."

Diagnosis: False-positive cytotoxicity due to Redox Cycling (The "Redox Artifact"). Technical Explanation: Flavonols with a free 3-OH group can undergo auto-oxidation in standard culture media (DMEM/RPMI), especially at pH > 7.4. This reaction generates superoxide anions and hydrogen peroxide (


). The "killing" you observe is often due to the 

accumulation, not the specific binding of the molecule to a protein target. This is a classic off-target effect of 3-hydroxyflavones.

Corrective Action:

  • Q: How do I validate if my

    
     is real?
    
  • A: Perform the Catalase Rescue Assay . Add Catalase (100 U/mL) or N-acetylcysteine (NAC, 1-5 mM) to the media before adding the compound.

    • Result A: If cytotoxicity is abolished/significantly reduced → The effect was off-target (mediated by extracellular ROS).

    • Result B: If cytotoxicity remains → The effect is likely intracellular and mechanism-specific.

Issue 2: "My compound precipitates or shows variable results between replicates."

Diagnosis: Colloidal Aggregation. Technical Explanation: The trimethoxy substitution makes the molecule highly lipophilic (high LogP). At concentrations >10 µM, it may form colloidal aggregates that sequester proteins non-specifically, inhibiting them via surface denaturation rather than active-site binding.

Corrective Action:

  • Q: How do I prevent aggregation-based inhibition?

  • A: Include 0.01% - 0.1% Triton X-100 or Tween-80 in your biochemical assay buffers. Detergents disrupt colloidal aggregates but usually do not affect specific ligand-binding interactions.

Issue 3: "The compound shows erratic metabolic stability or unexpected drug-drug interactions."

Diagnosis: CYP450 Suicide Inhibition. Technical Explanation: Polymethoxylated flavones (PMFs) are known to inhibit CYP enzymes (specifically CYP1A2 and CYP3A4).[1] The methyl groups can be oxidized to reactive intermediates that covalently bind to the CYP heme, irreversibly inactivating the enzyme. This is a major off-target liability for in vivo studies.

Corrective Action:

  • Q: How do I screen for this early?

  • A: Run a CYP Inhibition Screen (Protocol B below) focusing on CYP1A2 and CYP3A4. If inhibition is time-dependent, it indicates mechanism-based inactivation (suicide inhibition).

Section 2: Experimental Protocols
Protocol A: The Catalase Rescue Assay (Validating In Vitro Specificity)

Use this to rule out false-positive cytotoxicity caused by media auto-oxidation.

Materials:

  • Target Cells (e.g., Cancer cell line)[2][3][4][5][6][7][8]

  • 3-H-7,8,2'-TMF (dissolved in DMSO)

  • Bovine Liver Catalase (Sigma, C1345 or equivalent)

  • MTT or CellTiter-Glo Reagent

Step-by-Step:

  • Seed Cells: Plate cells in 96-well plates (5,000 cells/well) and allow attachment overnight.

  • Prepare Media: Prepare two batches of treatment media:

    • Batch A: Standard Media + Compound (Serial Dilution).

    • Batch B: Standard Media + Catalase (100 U/mL) + Compound (Serial Dilution).

  • Treatment: Aspirate old media and apply Batch A and Batch B to respective wells.

  • Incubation: Incubate for 24–72 hours at 37°C.

  • Readout: Perform viability assay (MTT/ATP).

  • Analysis: Calculate

    
     for both conditions.
    
    • Shift Factor =

      
      (Catalase) / 
      
      
      
      (Standard).
    • If Shift Factor > 5, the primary mechanism is likely artifactual ROS generation.

Protocol B: CYP3A4 Inhibition Screen (Fluorescence-Based)

Use this to assess the risk of metabolic off-target effects.

Materials:

  • Recombinant human CYP3A4 baculosomes.

  • Substrate: BFC (7-Benzyloxy-4-trifluoromethylcoumarin).

  • Cofactor: NADPH regenerating system.

  • Positive Control: Ketoconazole.

Step-by-Step:

  • Incubation Mix: Mix CYP3A4 enzyme (5 nM final) with 3-H-7,8,2'-TMF (0.1 – 50 µM) in Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate for 10 minutes at 37°C (allows potential irreversible binding).

  • Start Reaction: Add NADPH and BFC substrate.

  • Measurement: Monitor fluorescence (Ex 405 nm / Em 535 nm) kinetically for 30 minutes.

  • Data Processing: Plot % Inhibition vs. Log[Concentration]. Compare

    
     with and without pre-incubation. A left-shift in 
    
    
    
    with pre-incubation indicates time-dependent inhibition (TDI), a severe off-target warning.
Section 3: Mechanistic Visualization
Diagram 1: The "Redox Artifact" Pathway

This diagram illustrates how the 3-Hydroxy group leads to false positives and how Catalase blocks this off-target loop.

RedoxArtifact Compound 3-H-7,8,2'-TMF (3-OH Group) Radical Semiquinone Radical Compound->Radical Auto-oxidation Target True Biological Target Compound->Target Specific Binding Media Culture Media (pH 7.4, O2) Media->Radical ROS Superoxide (O2•-) & H2O2 Radical->ROS Redox Cycling CellDeath Non-Specific Cell Death ROS->CellDeath Oxidative Stress (Artifact) Catalase Catalase / NAC (Rescue Agent) Catalase->ROS Neutralizes

Caption: The 3-OH group facilitates auto-oxidation in media, generating ROS that kill cells independently of the specific target. Catalase neutralizes this artifact.

Diagram 2: Off-Target Validation Workflow

A logic gate for researchers to determine if their observed bioactivity is valid.

ValidationLogic Start Observed Bioactivity (e.g., Cell Death) Step1 Add Catalase/NAC Start->Step1 Decision1 Activity Lost? Step1->Decision1 Artifact Artifact: Extracellular ROS Decision1->Artifact Yes Step2 Add Detergent (0.01% Triton) Decision1->Step2 No Decision2 Activity Lost? Step2->Decision2 Aggregation Artifact: Colloidal Aggregation Decision2->Aggregation Yes Valid Valid Hit: Proceed to Target ID Decision2->Valid No

Caption: Step-by-step logic to rule out the two most common flavonoid off-target mechanisms: Redox cycling and Aggregation.

Section 4: Quantitative Data Summary

Table 1: Comparative Off-Target Profiles of Methoxyflavones Data synthesized from structure-activity relationship (SAR) studies of polymethoxyflavones.

Compound Class3-OH Group?CYP Inhibition RiskRedox Artifact RiskPrimary Off-Target Concern
3-H-7,8,2'-TMF Yes High High False-positive cytotoxicity (ROS) + Metabolic toxicity
7,8-DihydroxyflavoneNoLowLowRapid glucuronidation (Bioavailability)
Tangeretin (PMF)NoHighLowCYP Induction/Inhibition
QuercetinYesLowVery HighPAINS (Redox + Aggregation)
References
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. (2025). MDPI. Retrieved from [Link]

  • Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress. (2017).[9] PLOS ONE. Retrieved from [Link]

  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. (2023). Molecules. Retrieved from [Link]

  • 3-HYDROXY-7,8,4'-TRIMETHOXYFLAVONE Product Information. Indofine Chemical Company.[10] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Hydroxy-7,8,2'-trimethoxyflavone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Our commitment is to empower laboratory personnel with the knowledge to not only advance their research but also to maintain a safe and compliant laboratory environment. This guide is structured to provide immediate, actionable information grounded in established safety protocols and regulatory requirements.

Section 1: Hazard Assessment and Initial Precautions

Given the absence of a specific SDS for 3-Hydroxy-7,8,2'-trimethoxyflavone, it must be handled as a substance with unknown hazards.[8][9] This precautionary approach is a fundamental principle of laboratory safety. Based on data from similar methoxyflavone and hydroxyflavone compounds, potential hazards may include skin, eye, and respiratory irritation.[1][2][7]

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1][2][3][8]

  • Ventilation: All handling and disposal preparation steps should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any fine dust or aerosols.[1][2][3][8]

  • Avoid Contact: Direct contact with skin and eyes must be avoided. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][8]

  • Spill Management: Should a spill occur, it is critical to avoid generating dust. Carefully sweep the solid material and place it into a designated, sealed container for disposal.[3][4][8]

Section 2: Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemical waste is rigorously regulated to protect human health and the environment. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][11]

Laboratories are categorized based on the quantity of hazardous waste they generate per month, which dictates specific storage and handling requirements.[12][13]

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Large Quantity Generator (LQG) > 1,000 kg90 days
Small Quantity Generator (SQG) 100 to 1,000 kg180 days
Very Small Quantity Generator (VSQG) < 100 kgNo time limit (within quantity limits)

Table 1: EPA Hazardous Waste Generator Categories and Accumulation Limits.[12][13]

It is imperative that all laboratory personnel be aware of their facility's generator status and adhere to the corresponding regulations for waste accumulation and disposal. Many academic and research institutions operate under specific regulations, such as Subpart K of the RCRA, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[14]

Section 3: Step-by-Step Disposal Protocol

The following protocol provides a clear, sequential process for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

Due to the lack of specific hazard data, this compound waste must be treated as hazardous chemical waste.[8]

  • Solid Waste: Collect all solid forms of the compound, including residual product, contaminated weighing papers, and disposable lab equipment, in a dedicated solid waste container.[8]

  • Liquid Waste: If the compound has been dissolved in a solvent, the entire solution is to be treated as hazardous liquid waste. This waste stream must be segregated based on the solvent's properties (e.g., flammable, corrosive).[8][15][16] Do not mix incompatible waste streams; for example, acids and bases should never be combined in the same waste container.[15][16]

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safe storage and transport.

  • Container Requirements: Waste containers must be chemically compatible with the waste they hold, in good condition, and have a secure, leak-proof closure.[10]

  • Labeling: The EPA mandates that hazardous waste labels clearly state "Hazardous Waste" and identify the contents.[13] Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements, which typically include the chemical name(s), concentration(s), and associated hazards.

Step 3: On-Site Accumulation

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated, well-ventilated area away from ignition sources and incompatible materials.[1][10]

  • Volume Limits: An SAA is limited to accumulating 55 gallons of hazardous waste or one quart of acutely hazardous waste.[14]

Step 4: Final Disposal

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company.

  • Incineration: For many solid organic compounds of this nature, high-temperature incineration at a permitted facility is the preferred disposal method.[5]

  • EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the waste. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[8] Never attempt to dispose of this chemical down the drain or in the regular trash.[10]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste is_solid Is the waste in solid form? start->is_solid solid_waste Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste Yes is_liquid Is the waste dissolved in a solvent? is_solid->is_liquid No spill_contaminated Are there spill-contaminated materials (e.g., gloves, paper towels)? solid_waste->spill_contaminated liquid_waste Collect in a labeled, sealed liquid hazardous waste container. Segregate by solvent type. is_liquid->liquid_waste Yes liquid_waste->spill_contaminated collect_spill Collect contaminated materials and place in the solid hazardous waste container. spill_contaminated->collect_spill Yes store_waste Store waste container in a designated Satellite Accumulation Area (SAA). spill_contaminated->store_waste No collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup and disposal. store_waste->contact_ehs end End of Disposal Process contact_ehs->end

A flowchart outlining the key decision points for the proper segregation and disposal of this compound waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Laboratory Waste Management: The New Regulations. MedLab.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 5-Methoxyflavone - SAFETY DATA SHEET.
  • 4'-METHOXYFLAVONOL - Safety Data Sheet. ChemicalBook.
  • 5-Hydroxy-7-Methoxyflavone SAFETY DATA SHEET. Cayman Chemical.
  • SAFETY DATA SHEET - 6-Methoxyflavone. Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemical waste | Hazardous Waste Management. McGill University.
  • SAFETY DATA SHEET - 2'-AMINO-3'-METHOXYFLAVONE. BioShop Canada Inc.
  • Safety Data Sheet: 3,5,7-Trihydroxyflavone. Carl ROTH.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Safety Data Sheet: 7-Hydroxyflavone. Carl ROTH.
  • Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Laboratory Professionals. Benchchem.
  • 3-Hydroxy-4′,7,8-trimethoxyflavone, CAS 57499-06-6. Santa Cruz Biotechnology.
  • 3-HYDROXY-7,8,4'-TRIMETHOXYFLAVONE. INDOFINE Chemical Company, Inc.
  • 3-Hydroxyflavone (CAS 577-85-5). Cayman Chemical.
  • 7,8,3'-Trihydroxyflavone. Wikipedia.
  • 7-Hydroxyflavone - PRODUCT INFORMATION.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.